molecular formula C21H21NO6S B11140278 4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

Cat. No.: B11140278
M. Wt: 415.5 g/mol
InChI Key: TVOYRAALNMIWKO-UHFFFAOYSA-N
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Description

4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic organic compound belonging to the class of coumarin derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with N-[(4-methylphenyl)sulfonyl]-beta-alanine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) to activate the carboxylic acid group of N-[(4-methylphenyl)sulfonyl]-beta-alanine . The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and the use of coupling agents in organic synthesis can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, which is crucial for DNA replication . Additionally, it can interfere with cellular signaling pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is unique due to its specific combination of a coumarin moiety with a sulfonyl-beta-alanine group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21NO6S

Molecular Weight

415.5 g/mol

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C21H21NO6S/c1-3-15-12-21(24)28-19-13-16(6-9-18(15)19)27-20(23)10-11-22-29(25,26)17-7-4-14(2)5-8-17/h4-9,12-13,22H,3,10-11H2,1-2H3

InChI Key

TVOYRAALNMIWKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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